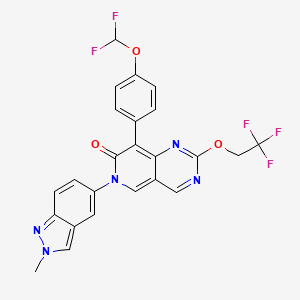
Mat2A-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a methionine derivative, followed by its reaction with adenosine triphosphate (ATP) to form the desired compound . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production . Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance production efficiency .
化学反应分析
Types of Reactions
Mat2A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学研究应用
Mat2A-IN-3 has a wide range of scientific research applications:
作用机制
Mat2A-IN-3 inhibits methionine adenosyltransferase 2A by binding to its active site, thereby preventing the conversion of methionine and ATP to S-adenosyl-L-methionine . This inhibition disrupts the methylation processes essential for cell proliferation and survival, making it a potential therapeutic agent for cancer . The molecular targets and pathways involved include the methionine salvage pathway and various methyltransferase enzymes .
相似化合物的比较
Similar Compounds
AG-270: Another MAT2A inhibitor with similar applications in cancer therapy.
Cycloleucine: An analog of methionine that inhibits MAT2A by competing with methionine for binding.
Uniqueness
Mat2A-IN-3 is unique due to its high selectivity and potency in inhibiting methionine adenosyltransferase 2A, making it a promising candidate for targeted cancer therapy . Its ability to disrupt specific methylation pathways without affecting other cellular processes sets it apart from other inhibitors .
生物活性
Mat2A-IN-3 is a small molecule inhibitor targeting methionine adenosyltransferase 2A (MAT2A), an enzyme implicated in the synthesis of S-adenosylmethionine (SAM), a critical methyl donor in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate cellular proliferation and apoptosis in cancer cells.
MAT2A plays a crucial role in cellular metabolism and gene expression regulation through SAM production. Inhibition of MAT2A by this compound leads to decreased SAM levels, which subsequently affects methylation processes that are vital for gene expression and cellular function. Research has shown that targeting MAT2A can induce apoptosis and alter the cell cycle in cancer cells, particularly those deficient in the MTAP gene, which is often deleted in various malignancies.
Research Findings
-
Anti-cancer Activity :
- This compound has been shown to significantly reduce the proliferative activity of MTAP-deficient cancer cells. In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. The compound's efficacy was particularly pronounced in models of acute myeloid leukemia (AML) and solid tumors associated with MTAP deletion .
-
Cell Cycle Regulation :
- The inhibition of MAT2A by this compound results in cell cycle arrest at the G1 phase, forcing cells to undergo differentiation or apoptosis instead of proliferation. This was evidenced by flow cytometry analysis showing an increase in the proportion of cells in the sub-G1 phase post-treatment, indicative of apoptotic cells .
- Gene Expression Changes :
Case Study 1: Acute Myeloid Leukemia
In a preclinical model of AML, administration of this compound resulted in:
- Reduction in tumor burden : Mice treated with this compound exhibited a significant decrease in leukemic cell counts compared to controls.
- Increased survival rates : Treated mice showed improved survival outcomes, suggesting the compound's potential as a therapeutic agent against AML.
Case Study 2: Solid Tumors
In studies involving solid tumors with MTAP deletions:
- Tumor growth inhibition : Tumor xenografts treated with this compound demonstrated reduced growth rates and increased necrosis.
- Enhanced response to chemotherapy : When used in combination with standard chemotherapeutic agents, this compound enhanced the efficacy of these treatments, indicating a synergistic effect .
Data Summary
属性
分子式 |
C24H16F5N5O3 |
|---|---|
分子量 |
517.4 g/mol |
IUPAC 名称 |
8-[4-(difluoromethoxy)phenyl]-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H16F5N5O3/c1-33-10-14-8-16(4-7-18(14)32-33)34-11-15-9-30-23(36-12-24(27,28)29)31-20(15)19(21(34)35)13-2-5-17(6-3-13)37-22(25)26/h2-11,22H,12H2,1H3 |
InChI 键 |
NMLFVOGTUAFIMD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)OC(F)F)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















